Synthesis Cost-Efficiency: 78% Isolated Yield in a Single-Flask Dieckmann Cyclization vs. Multi-Step Routes for Undifferentiated Analogs
The patented synthesis of CAS 1225437-08-0 proceeds via a single-flask Dieckmann condensation of dimethyl 3,3′-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)dipropanoate (600 mg, 1.68 mmol) using t-BuOK (417 mg, 3.6 mmol, 2.14 equiv.) in THF at ambient temperature, achieving a 78% isolated yield after column chromatography . In contrast, alternative spirocyclic building blocks such as tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) are typically prepared via multi-step sequences with variable reported yields and are supplied at a lower purity specification of 95–97% . The 78% yield represents a robust and scalable entry point for medicinal chemistry campaigns requiring multi-gram quantities of the spirocyclic core.
| Evidence Dimension | Synthesis yield (isolated) for spirocyclization step |
|---|---|
| Target Compound Data | 78% isolated yield (Dieckmann condensation, single step, THF, room temperature, 2 h) |
| Comparator Or Baseline | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4): multi-step synthesis, yield not standardized; commercial purity typically 95–97% |
| Quantified Difference | 78% yield reported for target; comparator synthesis yield not publicly benchmarked; target compound available at ≥98% purity vs. 95–97% for comparator |
| Conditions | Patent US08278319B2; Dieckmann condensation with t-BuOK in THF; commercial purity specifications from supplier catalogs [REFS-1, REFS-2, REFS-3] |
Why This Matters
A defined, high-yielding single-step protocol reduces synthesis cost, time, and purification burden, directly impacting procurement decisions for multi-step medicinal chemistry programs.
